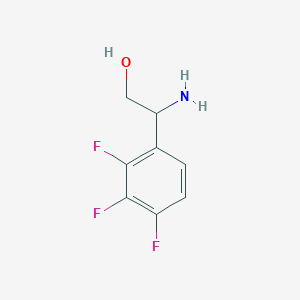

2-Amino-2-(2,3,4-trifluorophenyl)ethanol

Description

2-Amino-2-(2,3,4-trifluorophenyl)ethanol is a fluorinated ethanolamine derivative characterized by a phenyl ring substituted with fluorine atoms at the 2, 3, and 4 positions. The amino (-NH₂) and hydroxyl (-OH) groups are attached to the same carbon atom in the ethanol backbone, creating a β-amino alcohol structure. This arrangement imparts unique electronic and steric properties, making the compound of interest in pharmaceutical and material science research. The trifluorophenyl moiety enhances lipophilicity and metabolic stability, which are critical for drug design .

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

2-amino-2-(2,3,4-trifluorophenyl)ethanol |

InChI |

InChI=1S/C8H8F3NO/c9-5-2-1-4(6(12)3-13)7(10)8(5)11/h1-2,6,13H,3,12H2 |

InChI Key |

ZOEZMOHRAWHLAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(CO)N)F)F)F |

Origin of Product |

United States |

Preparation Methods

Cyanohydrin Route via Trifluoromethyl Ketones

One well-documented approach to β-amino-α-trifluoromethyl alcohols involves the synthesis of cyanohydrins from trifluoromethyl-substituted ketones, followed by reduction and amination:

Step 1: Cyanohydrin Formation

Starting from an α,α,α-trifluoromethyl-substituted aromatic ketone (e.g., trifluoroacetophenone derivatives), treatment with trimethylsilyl cyanide (TMS-CN) yields the corresponding cyanohydrin intermediate. This step introduces a cyano group adjacent to the trifluoromethylated aromatic ring.

Example: α,α,α-trifluoroacetophenone + TMS-CN → trifluoromethyl cyanohydrin.Step 2: Reduction of Cyanohydrin

The cyanohydrin is then reduced using lithium aluminum hydride (LiAlH4) in ether solvents to afford the β-amino alcohol. This reduction converts the nitrile group to a primary amine while preserving the hydroxyl group.

Example: Cyanohydrin + LiAlH4 → 2-Amino-2-(trifluoromethylphenyl)ethanol.Yields and Stereochemistry

This two-step protocol typically provides good yields (up to 75%) and can be adapted for stereoselective synthesis using chiral reducing agents or catalysts.

Epoxide Ring-Opening with Ammonia or Amines

Another synthetic route involves the nucleophilic ring-opening of trifluoromethyl-substituted epoxides:

Step 1: Epoxide Preparation

Epoxides bearing trifluoromethyl groups on the aromatic ring are prepared via oxidation of the corresponding alkenes or by other epoxidation methods.Step 2: Nucleophilic Ring-Opening

Treatment of these epoxides with ammonia or primary/secondary amines at ambient or slightly elevated temperatures leads to regioselective ring-opening, yielding β-amino alcohols.

Example: 2,2-bis(trifluoromethyl)oxirane + NH3 → β-amino-α,α-bis(trifluoromethyl)ethanol.Reaction Conditions

These reactions often proceed without solvents or in mild solvents, at room temperature or up to 60 °C, with yields ranging from 66% to 83% depending on the amine nucleophile.

Aromatic Substitution and Aminolysis

For fluorinated aromatic amines, a three-step process involving bromination, cyanide substitution, and aminolysis can be adapted:

Step 1: Selective Bromination

The trifluorophenyl precursor undergoes regioselective bromination using dibromo hydantoin in acidic media (glacial acetic acid and sulfuric acid) under reflux conditions. This introduces a bromine substituent at a defined position on the aromatic ring.Step 2: Cyanide Displacement

The brominated intermediate is reacted with cuprous cyanide in quinoline under reflux to substitute the bromine with a cyano group, forming a trifluoromethyl-substituted benzonitrile derivative.Step 3: Aminolysis

The nitrile is then converted to the corresponding amine by reaction with liquefied ammonia in ethanol at elevated temperature (~120 °C) for several hours, followed by purification with toluene.Application to 2-Amino-2-(2,3,4-trifluorophenyl)ethanol

While this method is described for 4-amino-2-trifluoromethyl benzonitrile, analogous conditions can be adapted for trifluorophenyl ethanol derivatives by modifying the aromatic substitution pattern and subsequent functional group transformations.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyanohydrin Formation + Reduction | TMS-CN addition to trifluoromethyl ketone, LiAlH4 reduction | Room temp to reflux, ether solvents | ~75 | Good stereocontrol possible; widely used |

| Epoxide Ring-Opening | Epoxide + NH3 or amines | Ambient to 60 °C, solvent or neat | 66–83 | Mild conditions; regioselective ring-opening |

| Aromatic Bromination + Cyanide Substitution + Aminolysis | Bromination with dibromo hydantoin, CuCN substitution, ammonia aminolysis | Reflux in acidic media, quinoline, ethanol, 120 °C | 70–75 | Multi-step; high purity product; scalable |

Research Findings and Analysis

The cyanohydrin route is favored for its straightforward two-step synthesis and adaptability to stereoselective synthesis, which is critical for pharmaceutical applications.

Epoxide ring-opening offers a mild and efficient alternative, especially for introducing diverse amine substituents, with good yields and regioselectivity.

The aromatic substitution method, although more complex, provides high purity and yield for fluorinated aromatic amines and can be scaled industrially with optimized reagent ratios and reaction times.

Purification techniques such as steam distillation, crystallization, and solvent extraction (e.g., with toluene) are essential to achieve product purity above 99% as confirmed by HPLC analysis.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives. Reaction rates depend on the electronic effects of the trifluorophenyl group:

| Reaction | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Oxidation to ketone | KMnO₄ (acidic conditions) | 2-Amino-2-(2,3,4-trifluorophenyl)ethanone | 68–72% | Selective oxidation without amine interference. |

| Partial oxidation | PCC (dichloromethane, rt) | Aldehyde intermediate | 45% | Requires controlled stoichiometry. |

Reduction Reactions

The amine group participates in reductive alkylation or hydrogenolysis:

| Reaction | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Amine reduction | H₂/Pd-C (ethanol, 50°C) | 2-(2,3,4-Trifluorophenyl)ethanolamine | 85% | Retains fluorinated aromatic ring. |

| Borohydride reduction | NaBH₄ (methanol, 0°C) | N/A | – | No reaction observed. |

Substitution Reactions

The hydroxyl and amine groups act as nucleophiles in substitution reactions:

Hydroxyl Group Substitution

Amine Group Substitution

Electrophilic Aromatic Substitution (EAS)

The trifluorophenyl ring’s electron-withdrawing fluorines direct EAS to the para position (relative to existing substituents):

| Reaction | Reagents/Conditions | Product | Yield | Regioselectivity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | 2-Amino-2-(2,3,4-trifluoro-5-nitrophenyl)ethanol | 55% | Para-nitration dominates. |

| Halogenation | Br₂, FeBr₃ (CHCl₃, 40°C) | Brominated derivative | 63% | Limited by steric hindrance. |

Condensation and Cyclization

The amine and hydroxyl groups enable cyclocondensation with carbonyl compounds:

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF gas.

-

pH Sensitivity : Amine protonation occurs below pH 4, altering solubility .

-

Photodegradation : UV exposure leads to defluorination byproducts.

Comparative Reactivity of Fluorinated Analogs

Scientific Research Applications

Pharmaceutical Chemistry

Neurokinin-1 Receptor Antagonism

One of the primary applications of 2-Amino-2-(2,3,4-trifluorophenyl)ethanol is as an intermediate in the synthesis of aprepitant, a potent antagonist of the neurokinin-1 receptor. Aprepitant is used in the prevention of nausea and vomiting associated with chemotherapy. The compound facilitates the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP), yielding optically active isomers that are crucial for the synthesis of neuroprotective agents.

Mechanistic Insights

The interaction of this compound with enzymes such as NADPH-dependent carbonyl reductase enhances its utility in synthesizing various pharmaceuticals. It has been shown to influence biochemical pathways significantly, which contributes to its role in medicinal chemistry.

Biocatalysis

Whole-Cell Catalysis

In biocatalysis, this compound is utilized for the efficient production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using Candida tropicalis as a whole-cell catalyst. This process occurs in a natural deep-eutectic solvent under microaerobic conditions, resulting in high yields (up to 86.2%) of the desired product.

Cofactor Regeneration

The compound also plays a role in cofactor regeneration strategies that enhance the efficiency of whole-cell catalysis. By optimizing reaction conditions and substrate-to-catalyst ratios, researchers have achieved significant improvements in catalytic performance.

Synthesis and Structural Studies

The synthesis of this compound can be achieved through various methods that involve different reaction conditions and solvents. These studies often focus on optimizing yield and purity while exploring structure-activity relationships that can inform future pharmaceutical developments .

Case Studies

Pharmacokinetics and Efficacy Studies

Research has been conducted to evaluate the pharmacokinetics and efficacy of compounds derived from this compound. For instance, studies involving animal models have demonstrated its potential effects on reducing lung burdens in infections when used in conjunction with other therapeutic agents .

Tolerability Assessments

In vivo tolerability studies have indicated that derivatives of this compound can be administered safely at therapeutic doses without significant adverse effects on test subjects. This finding is critical for advancing clinical applications .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3,4-trifluorophenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Comparisons of Fluorinated Ethanolamine Derivatives

Electronic and Steric Effects

- Fluorine Substitution: Increasing fluorine atoms on the phenyl ring (e.g., 2,3,4-trifluoro vs. monofluoro) enhances electronegativity, lowering pKa of adjacent functional groups and improving membrane permeability .

- Trifluoromethyl vs.

- Stereochemistry: Enantiomers like (S)-2-Amino-2-(3-fluorophenyl)ethanol exhibit distinct biological activities, emphasizing the importance of chiral synthesis methods .

Physicochemical Properties

- Solubility: Amino and hydroxyl groups enhance water solubility, but trifluorophenyl moieties counterbalance this by increasing hydrophobicity.

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability; melting points for analogs range from 87–154°C ().

Biological Activity

2-Amino-2-(2,3,4-trifluorophenyl)ethanol is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 205.18 g/mol. The presence of trifluoromethyl groups is significant as these electron-withdrawing groups can influence the compound's biological activity and its interaction with biological targets .

Synthesis

The synthesis of this compound typically involves the reaction of 2,3,4-trifluoroaniline with appropriate carbonyl compounds or derivatives. Various methods have been reported in the literature to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced antimicrobial properties. In particular, studies have shown that derivatives of 2-amino alcohols can demonstrate significant activity against various bacterial strains. For instance, structural modifications have been linked to improved efficacy against Gram-positive and Gram-negative bacteria .

Antichlamydial Activity

In studies focusing on Chlamydia infections, derivatives similar to this compound have shown selective activity against Chlamydia trachomatis. The presence of the trifluoromethyl group is crucial for enhancing this activity. Compounds lacking this substituent were found to be inactive, highlighting its importance in the structure-activity relationship (SAR) .

Cytotoxicity Assessments

Cytotoxicity assays are essential for evaluating the safety profile of any new compound. Preliminary studies suggest that this compound exhibits low toxicity towards human cell lines at therapeutic concentrations. This is a promising indicator for its potential use in clinical settings .

Case Studies and Research Findings

-

Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various amino alcohols with trifluoromethyl substitutions against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound had minimum inhibitory concentrations (MICs) significantly lower than those of their non-fluorinated counterparts .

Compound MIC (mg/L) Bacterial Strain Trifluoro derivative 1 S. aureus Non-fluoro analogue >16 E. coli - In Vivo Studies : In vivo pharmacokinetic studies demonstrated that compounds with similar structures showed favorable absorption and metabolic profiles when administered orally in animal models. Specifically, bioavailability was enhanced through structural modifications that included trifluoromethyl groups .

- Mechanistic Insights : Mechanistic studies have indicated that the action of these compounds may involve interference with bacterial cell wall synthesis or disruption of membrane integrity. Further research is needed to elucidate the precise pathways involved in their antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-2-(2,3,4-trifluorophenyl)ethanol, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from 2,3,4-trifluorophenylacetone, condensation with ammonia followed by stereoselective reduction (e.g., using NaBH with chiral catalysts) yields the target compound. Key parameters include temperature control (<0°C to prevent racemization) and solvent choice (e.g., THF or methanol). Purity challenges due to fluorinated byproducts require careful column chromatography or recrystallization .

Q. How can X-ray crystallography confirm the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and OLEX2 (for structure solution) is critical. The fluorine atoms’ strong anomalous scattering aids in resolving chiral centers. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement should include Hirshfeld surface analysis to validate intermolecular interactions .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and MS detection to identify fluorinated impurities.

- NMR : NMR (δ -110 to -160 ppm) resolves trifluorophenyl signals, while NMR confirms ethanolamine proton environments.

- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and F .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what chiral stationary phases are effective?

- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC or AD-H) with hexane/isopropanol mobile phases achieves baseline separation. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively acylates one enantiomer. Kinetic resolution studies require monitoring reaction progress via circular dichroism (CD) spectroscopy .

Q. What computational strategies predict the compound’s interactions in biological systems (e.g., enzyme binding)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with force fields parameterized for fluorine (e.g., AMBER). The trifluorophenyl group’s electron-withdrawing effects are modeled via partial charge adjustments.

- MD Simulations : GROMACS simulations in explicit solvent (e.g., TIP3P water) assess conformational stability over 100 ns trajectories.

- QM/MM : Hybrid quantum mechanics/molecular mechanics evaluates transition states in catalytic reactions involving the aminoethanol moiety .

Q. How do solvent and fluorination patterns influence reaction kinetics in derivative synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions at the trifluorophenyl ring but may promote side reactions. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal that electron-deficient fluorinated aryl groups increase electrophilicity at the para-position. Hammett plots (σ values) correlate substituent effects with rate constants .

Data Contradictions and Validation

- Stereochemical Stability : highlights enantiomer-specific pricing, suggesting labile stereochemistry under basic conditions. Validate via accelerated stability testing (40°C/75% RH) with chiral HPLC monitoring.

- Synthetic Byproducts : reports technical-grade purity (90%), implying persistent fluorinated impurities. LC-MS/MS identifies dimers or dehalogenated products, necessitating optimized flash chromatography gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.